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Compound of Interest

Compound Name: Tartrazine

Cat. No.: B075150 Get Quote

This guide provides a comprehensive comparison of the effects of Tartrazine (E102), a widely

used synthetic azo dye, on liver and kidney function. The data presented is collated from

multiple in vivo studies, offering researchers, scientists, and drug development professionals a

consolidated resource for understanding the toxicological profile of this food additive. The

following sections detail quantitative changes in key biochemical markers, outline the

experimental protocols used in these studies, and visualize the underlying toxicological

pathways.

Quantitative Data Summary
The administration of Tartrazine has been shown to significantly alter biomarkers of liver and

kidney function. The tables below summarize the quantitative findings from various studies,

highlighting the consistent trend of elevated markers indicative of tissue damage.

Table 1: Effect of Tartrazine on Liver Function Markers
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Study
Animal
Model

Tartrazine
Dose

Duration

Alanine
Aminotra
nsferase
(ALT)

Aspartate
Aminotra
nsferase
(AST)

Alkaline
Phosphat
ase (ALP)

Khayyat et

al. (2017)

[1]

Wistar

Rats

7.5 mg/kg

body

weight/day

30 days
Significant

Increase

Significant

Increase

Significant

Increase

Farrag &

Selim

(2022)[2]

Wistar

Rats

300

mg/kg/day
30 days

Significant

Increase

Significant

Increase

Not

Reported

Alioui et al.

(2018)[3]
Swiss Mice

0.05% in

drinking

water

90 days
Significant

Increase

Significant

Increase

Not

Reported

Amin et al.

(2010)[4]
Albino Rats

High Dose

(unspecifie

d)

30 days
Significant

Increase

Significant

Increase

Significant

Increase

Al-

Shinnawy

& Elkattan

(2011)[5]

Rats

10

mg/kg/day

& 25

mg/kg/day

30 days
Significant

Increase

Significant

Increase

Not

Reported

Table 2: Effect of Tartrazine on Kidney Function Markers
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Study
Animal
Model

Tartrazine
Dose

Duration Urea
Creatinin
e

Uric Acid

Khayyat et

al. (2017)

[1]

Wistar

Rats

7.5 mg/kg

body

weight/day

30 days
Significant

Increase

Significant

Increase

Significant

Increase

Farrag &

Selim

(2022)[2]

Wistar

Rats

300

mg/kg/day
30 days

Significant

Increase

Significant

Increase

Significant

Increase

Alioui et al.

(2018)[3]
Swiss Mice

0.05% in

drinking

water

90 days
Significant

Increase

Significant

Increase

Not

Reported

Amin et al.

(2010)[4]
Albino Rats

High Dose

(unspecifie

d)

30 days
Significant

Increase

Significant

Increase

Not

Reported

Nabila et

al. (2013)

[1]

Not

Specified

Not

Specified

Not

Specified

Significant

Elevation

Significant

Elevation

Not

Reported

Table 3: Markers of Oxidative Stress Following Tartrazine Administration
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Study
Animal
Model

Tartrazine
Dose

Duration
Malondial
dehyde
(MDA)

Superoxi
de
Dismutas
e (SOD)

Total
Antioxida
nts

Khayyat et

al. (2017)

[1]

Wistar

Rats

7.5 mg/kg

body

weight/day

30 days
Significant

Increase

Not

Reported
Decreased

Farrag &

Selim

(2022)[2]

Wistar

Rats

300

mg/kg/day
30 days

Significant

Increase

Not

Reported

Not

Reported

Alioui et al.

(2018)[3]

[5]

Swiss Mice

0.005% &

0.05% in

drinking

water

90 days

Increased

Protein

Carbonyls

Decreased

in Liver &

Kidney

Decreased

Amin et al.

(2010)[4]
Albino Rats

High Dose

(unspecifie

d)

30 days
Significant

Increase
Decreased

Not

Reported

Helal et al.

(2019)[6]
Rats Tenfold ADI 90 days

Marked

Increment

Significant

Decline

Not

Reported

Experimental Protocols
The methodologies employed in the cited studies share a common framework for assessing the

toxicity of Tartrazine. Below are detailed descriptions of the experimental protocols.

1. Animal Model and Group Allocation (Based on Khayyat et al., 2017)[1]

Animal Model: Adult male Wistar rats were used.

Group Allocation: Animals were randomly divided into two groups: a control group and a

Tartrazine-treated group, with 10 rats in each group.

Acclimatization: Animals were acclimatized to laboratory conditions before the

commencement of the experiment.
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2. Tartrazine Administration (Based on Himri et al., 2011 as cited in Khayyat et al., 2017)[1]

Dosage: The experimental group received Tartrazine at a dose of 7.5 mg/kg of body weight.

Route of Administration: Oral gavage was used for administration.

Vehicle: Tartrazine was dissolved in distilled water. The control group received an equivalent

volume of distilled water.

Duration: The treatment was carried out daily for 30 consecutive days.

3. Sample Collection and Biochemical Analysis[1]

Fasting: After the 30-day treatment period, animals were fasted overnight.

Anesthesia and Euthanasia: Animals were sacrificed under anesthesia.

Blood Collection: Blood samples were collected from the dorsal aorta into centrifuge tubes.

Serum Separation: Blood was allowed to clot and then centrifuged at 3,500 rpm for 15

minutes to separate the serum.

Biochemical Assays: The collected serum was used to measure the levels of ALT, AST, ALP,

urea, uric acid, and creatinine using standard biochemical assay kits.

4. Oxidative Stress Marker Analysis[1]

Lipid Peroxidation: Malondialdehyde (MDA) levels were measured in the serum as an

indicator of lipid peroxidation.

Nitric Oxide (NO): Serum nitric oxide levels were also determined.

Total Antioxidants: The total antioxidant capacity in the serum was assessed.

5. Histopathological Examination[1]

Tissue Collection: Liver and kidney tissues were collected from the sacrificed animals.

Fixation: The tissues were fixed in an appropriate fixative (e.g., 10% formalin).
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Processing: Tissues were processed through standard histological techniques, including

dehydration, clearing, and embedding in paraffin.

Sectioning and Staining: Thin sections of the tissues were cut and stained with hematoxylin

and eosin (H&E).

Microscopic Examination: The stained sections were examined under a light microscope to

observe any histopathological alterations.

Visualizations: Workflows and Signaling Pathways
To better illustrate the experimental process and the proposed mechanism of Tartrazine-

induced toxicity, the following diagrams are provided.
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Caption: Experimental workflow for assessing Tartrazine-induced toxicity.
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The metabolic breakdown of Tartrazine can lead to the formation of reactive oxygen species

(ROS), which in turn induces oxidative stress, a key factor in cellular damage.[1] Long-term

exposure to Tartrazine has been shown to trigger a fibrogenic cascade in the liver and kidneys,

characterized by the upregulation of profibrotic and apoptotic markers.[6]
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Caption: Conceptual signaling pathway of Tartrazine-induced toxicity.
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In conclusion, the presented data from multiple in vivo studies consistently demonstrates that

Tartrazine administration is associated with significant adverse effects on both liver and kidney

function. The primary mechanism appears to be the induction of oxidative stress, leading to

cellular damage, inflammation, and the upregulation of fibrotic and apoptotic pathways. These

findings underscore the need for further investigation into the long-term effects of Tartrazine
consumption and a re-evaluation of its acceptable daily intake levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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